3-Cyclopropylpicolinonitrile 3-Cyclopropylpicolinonitrile
Brand Name: Vulcanchem
CAS No.: 878805-22-2
VCID: VC2833817
InChI: InChI=1S/C9H8N2/c10-6-9-8(7-3-4-7)2-1-5-11-9/h1-2,5,7H,3-4H2
SMILES: C1CC1C2=C(N=CC=C2)C#N
Molecular Formula: C9H8N2
Molecular Weight: 144.17 g/mol

3-Cyclopropylpicolinonitrile

CAS No.: 878805-22-2

Cat. No.: VC2833817

Molecular Formula: C9H8N2

Molecular Weight: 144.17 g/mol

* For research use only. Not for human or veterinary use.

3-Cyclopropylpicolinonitrile - 878805-22-2

Specification

CAS No. 878805-22-2
Molecular Formula C9H8N2
Molecular Weight 144.17 g/mol
IUPAC Name 3-cyclopropylpyridine-2-carbonitrile
Standard InChI InChI=1S/C9H8N2/c10-6-9-8(7-3-4-7)2-1-5-11-9/h1-2,5,7H,3-4H2
Standard InChI Key IQCVAZUZHHNMOZ-UHFFFAOYSA-N
SMILES C1CC1C2=C(N=CC=C2)C#N
Canonical SMILES C1CC1C2=C(N=CC=C2)C#N

Introduction

3-Cyclopropylpicolinonitrile is a heterocyclic organic compound with the molecular formula C9H8N2 and a molecular weight of 144.18 g/mol. It is also known by its IUPAC name, 3-cyclopropyl-2-pyridinecarbonitrile. This compound features a cyclopropyl group attached to a picolinonitrile structure, which is derived from pyridine. Its unique chemical properties make it valuable for various scientific research applications, particularly in organic synthesis and medicinal chemistry.

Synthesis of 3-Cyclopropylpicolinonitrile

The synthesis of 3-Cyclopropylpicolinonitrile typically involves the reaction of cyclopropylamine with picolinonitrile under controlled conditions. Below are the common synthetic methods:

  • Base-Assisted Reaction: A base such as sodium hydride or potassium tert-butoxide is employed to facilitate the reaction in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). Elevated temperatures help drive the reaction to completion.

  • Industrial Production: Continuous flow reactors are often used for large-scale production, ensuring consistent quality and yield through precise control of temperature, pressure, and reactant concentrations.

Chemical Reactions and Reactivity

3-Cyclopropylpicolinonitrile participates in various chemical reactions due to its nitrile functional group and pyridine ring.

  • Oxidation:

    • Reagents: Potassium permanganate or chromium trioxide.

    • Products: Carboxylic acid derivatives.

  • Reduction:

    • Reagents: Lithium aluminum hydride or sodium borohydride.

    • Products: Amine derivatives.

  • Substitution:

    • Conditions: Sodium hydride in DMF.

    • Products: Functionalized derivatives depending on the substituent introduced.

Applications in Scientific Research

3-Cyclopropylpicolinonitrile has diverse applications across multiple fields:

  • Organic Chemistry:

    • Used as an intermediate in synthesizing complex organic molecules.

  • Biological Studies:

    • Investigated for enzyme inhibition and protein-ligand interactions.

  • Medicinal Chemistry:

    • Explored as a precursor in drug development, particularly for designing therapeutic agents targeting specific enzymes or receptors.

  • Material Science:

    • Utilized in creating advanced materials and nanotechnology applications.

Mechanism of Action

In biological systems, 3-Cyclopropylpicolinonitrile acts as an inhibitor by binding to specific enzyme active sites. Its structure allows hydrogen bonding and hydrophobic interactions with proteins, modulating their activity.

Comparison with Similar Compounds

CompoundKey Features
3-CyclopropylpyridineLacks the nitrile group, reducing reactivity.
3-CyclopropylbenzonitrileContains a benzene ring instead of pyridine.
5-CyclopropylpicolinonitrileThe nitrile group is located at a different position.

The combination of the cyclopropyl group with the picolinonitrile structure makes 3-Cyclopropylpicolinonitrile particularly unique due to its enhanced stability and reactivity.

Future Directions

Ongoing research aims to explore the compound’s potential in:

  • Drug discovery for enzyme-targeted therapies.

  • Development of specialty chemicals for industrial use.

  • Advanced studies on its reactivity under extreme conditions.

This compound’s versatility ensures its continued relevance across scientific disciplines.

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